

addressing solubility issues of NHC-triphosphate tetrasodium

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Compound of Interest

Compound Name: NHC-triphosphate tetrasodium

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Technical Support Center: NHC-Triphosphate Tetrasodium

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of **NHC-triphosphate tetrasodium** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **NHC-triphosphate tetrasodium** and what are its primary applications?

A1: **NHC-triphosphate tetrasodium** is the salt form of the active intracellular metabolite of the antiviral prodrug Molnupiravir.[1][2] It functions as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome and ultimately inhibiting viral replication.[1][3][4] Its primary application is in antiviral research, particularly in in vitro and cellular assays to study the replication of various RNA viruses.[2][5]

Q2: What is the solubility of **NHC-triphosphate tetrasodium** in water?

A2: The tetrasodium salt form of NHC-triphosphate exhibits enhanced water solubility and stability compared to its free acid form.[6] It is soluble in water at a concentration of 100 mg/mL, which is equivalent to 170.33 mM.

Q3: How should I prepare a stock solution of **NHC-triphosphate tetrasodium**?

A3: To prepare a stock solution, it is recommended to dissolve the solid **NHC-triphosphate tetrasodium** in nuclease-free water to the desired concentration. To aid dissolution, you can gently warm the solution at 37°C and use an ultrasonic bath for a short period. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[\[2\]](#)
[\[7\]](#)

Q4: What are the recommended storage conditions for **NHC-triphosphate tetrasodium**?

A4: Solid **NHC-triphosphate tetrasodium** should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[\[2\]](#)[\[7\]](#) It is crucial to protect the compound from light and moisture.

Troubleshooting Guide: Solubility Issues

Problem	Potential Cause	Troubleshooting Steps
Precipitation upon initial dissolution in water.	The concentration exceeds the solubility limit.	- Ensure you are not exceeding the 100 mg/mL solubility limit. - Gently warm the solution to 37°C while vortexing. - Briefly sonicate the solution in an ultrasonic water bath.
Precipitation after adding to a reaction buffer.	<p>Buffer composition: The buffer may contain components that reduce the solubility of the triphosphate. High concentrations of certain salts or organic solvents can cause precipitation.^[8] pH: The pH of the buffer may not be optimal for solubility. Nucleotide triphosphates are generally more stable at a slightly alkaline pH (>7.5).^{[9][10]}</p> <p>Divalent metal ions: High concentrations of divalent cations (e.g., Mg^{2+}, Ca^{2+}) can sometimes lead to the formation of insoluble salts with triphosphates.</p>	<p>- Check buffer compatibility: Test the solubility of NHC-triphosphate tetrasodium in a small volume of your buffer before preparing a large batch. Consider using common buffers for in vitro transcription like HEPES or Tris-HCl.^{[11][12][13]} - Adjust pH: Ensure the final pH of your reaction mixture is between 7.5 and 8.5 for optimal stability and solubility.^[9] - Optimize metal ion concentration: While Mg^{2+} is essential for polymerase activity, use the lowest concentration necessary for the assay to minimize the risk of precipitation.^{[14][15][16][17][18]}</p>

Cloudiness or precipitation over time, especially at room temperature.	Degradation: Nucleotide triphosphates can degrade to diphosphates and monophosphates, which may have different solubility properties. This degradation is accelerated by acidic pH and higher temperatures. [10]	<ul style="list-style-type: none">- Work on ice: Prepare and keep your reactions on ice as much as possible to minimize degradation.- Use freshly prepared solutions: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.- Maintain optimal pH: Ensure the pH of your solution is maintained in the recommended range of 7.5-8.5.
Inconsistent results that may be related to solubility.	Incomplete dissolution: The compound may not be fully dissolved, leading to an inaccurate concentration in your experiments.	<ul style="list-style-type: none">- Visual inspection: Always visually inspect your solution to ensure it is clear and free of any particulate matter before use.- Filter sterilization: For aqueous stock solutions, it is recommended to filter through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

Experimental Protocols

Detailed Protocol for an In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol provides a general framework for assessing the inhibitory activity of **NHC-triphosphate tetrasodium** against a viral RdRp.

1. Reagents and Buffers:

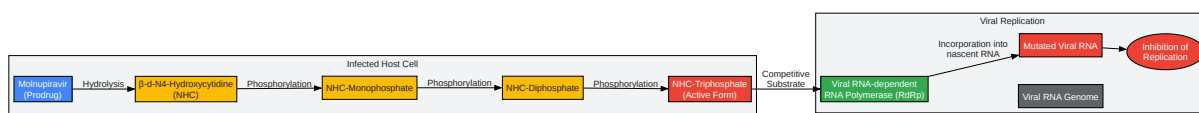
- 10x Reaction Buffer: 200 mM Tris-HCl (pH 8.0), 100 mM KCl, 50 mM MgCl₂, 10 mM DTT.
Note: The optimal MgCl₂ concentration may need to be determined empirically for each specific polymerase.
- Enzyme: Purified viral RNA-dependent RNA polymerase (RdRp).
- RNA Template/Primer: A suitable RNA template and primer duplex.
- Nucleotide Triphosphates (NTPs): ATP, GTP, CTP, and UTP solutions (e.g., 10 mM each).
- **NHC-Triphosphate Tetrasodium**: A stock solution of known concentration (e.g., 10 mM in nuclease-free water).
- Radiolabeled Nucleotide: e.g., [α -³²P]CTP or a fluorescently labeled nucleotide for detection.
- Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
- Nuclease-free water.

2. Experimental Procedure:

- Reaction Setup: On ice, prepare a master mix containing the 10x reaction buffer, DTT, and the unlabeled NTPs (excluding the one that will be labeled).
- Inhibitor Titration: Prepare serial dilutions of the **NHC-triphosphate tetrasodium** stock solution in nuclease-free water.
- Reaction Assembly: In separate reaction tubes on ice, combine the following in order:
 - Nuclease-free water
 - 10x Reaction Buffer
 - Unlabeled NTP mix
 - Radiolabeled NTP

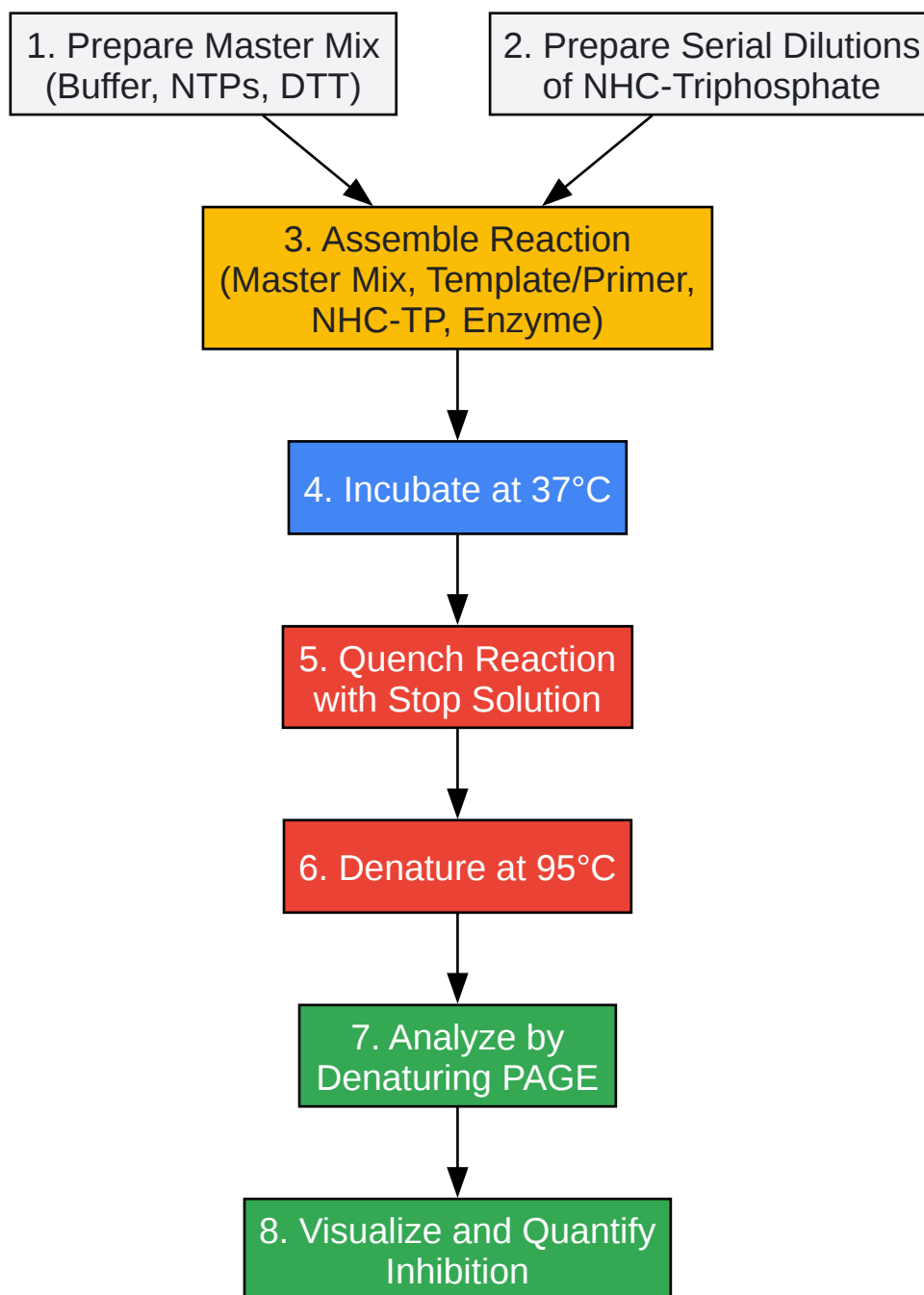
- RNA template/primer
- Diluted **NHC-triphosphate tetrasodium** (or vehicle control)
- RdRp enzyme (add last to initiate the reaction)
- Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
- Quenching: Stop the reactions by adding an equal volume of stop solution.
- Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
- Gel Electrophoresis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Detection and Analysis: Visualize the radiolabeled RNA products using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of RNA synthesis inhibition by NHC-triphosphate.

Visualizations



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Caption: Mechanism of action of Molnupiravir and its active metabolite NHC-triphosphate.



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Caption: Workflow for an in vitro RdRp inhibition assay.

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